2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose
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Overview
Description
2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose is a complex organic compound with a unique structure characterized by multiple hydroxyl groups and a methyloxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and acylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as crystallization, chromatography, and recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The acetamide group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-Acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-D-glucopyranose can be compared with other similar compounds, such as:
- N-[(2R,3S,4R,5S)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]formamide
- N-[(2R,3S,4R,5S)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]propionamide
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities
Properties
IUPAC Name |
N-[(2R,3S,4R,5S)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4?,6?,7-,8+,9+,10-,11-,12+,13+,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYPLBRZMVZJE-ZLWCJOGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]2[C@@H]([C@@H]([C@@H](OC2CO)O)NC(=O)C)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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